5-((2,3,5,6-Tetrafluorophenoxy)methyl)furan-2-carbaldehyde
Overview
Description
5-((2,3,5,6-Tetrafluorophenoxy)methyl)furan-2-carbaldehyde is a chemical compound with the molecular formula C12H6F4O3 and a molecular weight of 274.17 g/mol . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H6F4O3/c13-8-3-9(14)11(16)12(10(8)15)18-5-7-2-1-6(4-17)19-7/h1-4H,5H2 . This indicates that the compound has a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen) with a tetrafluorophenoxy group and a methyl group attached.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 274.17 g/mol .Scientific Research Applications
Synthesis and Chemical Reactions
Furan-carbaldehyde derivatives, including those similar to "5-((2,3,5,6-Tetrafluorophenoxy)methyl)furan-2-carbaldehyde", are pivotal in synthesizing a wide range of organic compounds. For instance, the Knoevenagel condensations involving furan-carbaldehyde with various compounds under microwave irradiation and classical conditions have been explored for synthesizing heterocyclic compounds. This highlights the compound's utility in organic synthesis and the development of new materials (Gajdoš, Miklovič, & Krutošíková, 2006).
Biological Activities
Compounds structurally related to furan-carbaldehyde have shown potential in various biological applications. For example, derivatives from the spent broth of certain fungi have demonstrated antitumor activities, inhibiting the proliferation of tumor cells in vitro. This suggests potential pharmaceutical applications, particularly in cancer therapy (Jia et al., 2015).
Material Science and Catalysis
Furan-carbaldehyde derivatives are also significant in material science and catalysis, where they are used as precursors for synthesizing polymers and catalysts. For example, the enzymatic oxidation of related compounds to furan-2,5-dicarboxylic acid, a precursor for biobased polymers, showcases the compound's relevance in sustainable material production (Dijkman, Groothuis, & Fraaije, 2014).
properties
IUPAC Name |
5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F4O3/c13-8-3-9(14)11(16)12(10(8)15)18-5-7-2-1-6(4-17)19-7/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDXFKZOOKGZMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=O)COC2=C(C(=CC(=C2F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401184160 | |
Record name | 5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furancarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401184160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
832739-99-8 | |
Record name | 5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furancarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832739-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furancarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401184160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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